N-(3-Formyl-5-iodophenyl)acetamide
Description
N-(3-Formyl-5-iodophenyl)acetamide is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.067 g/mol . This compound is characterized by the presence of a formyl group (–CHO) and an iodine atom attached to a phenyl ring, along with an acetamide group (–NHCOCH3). It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H8INO2 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
N-(3-formyl-5-iodophenyl)acetamide |
InChI |
InChI=1S/C9H8INO2/c1-6(13)11-9-3-7(5-12)2-8(10)4-9/h2-5H,1H3,(H,11,13) |
InChI Key |
OMJOZDZUKQNHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formyl-5-iodophenyl)acetamide typically involves the iodination of a phenylacetamide derivative followed by formylation. One common method is the reaction of 3-iodoaniline with acetic anhydride to form N-(3-iodophenyl)acetamide, which is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-Formyl-5-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-(3-Carboxy-5-iodophenyl)acetamide.
Reduction: N-(3-Hydroxymethyl-5-iodophenyl)acetamide.
Substitution: N-(3-Azido-5-iodophenyl)acetamide.
Scientific Research Applications
N-(3-Formyl-5-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Formyl-5-iodophenyl)acetamide is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group and iodine atom may play crucial roles in these interactions by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Iodophenyl)acetamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-(4-Chloro-2-iodophenyl)acetamide: Contains a chlorine atom instead of a formyl group, which alters its chemical properties and reactivity.
N-(2-Chloro-4-iodophenyl)acetamide: Similar to N-(4-Chloro-2-iodophenyl)acetamide but with different substitution positions on the phenyl ring.
Uniqueness
N-(3-Formyl-5-iodophenyl)acetamide is unique due to the presence of both a formyl group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
